N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide
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Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a pyrazolo[1,5-a]pyridine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the cyano group: This step may involve nucleophilic substitution reactions using cyanide sources.
Attachment of the dichlorophenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using dichlorophenyl halides and appropriate catalysts.
Final assembly: The final step involves the formation of the carboxamide group, typically through amidation reactions using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or alkyl groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfere with cellular processes: Such as signal transduction, gene expression, or protein synthesis.
Induce cellular responses: Including apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
N-[cyano(3,4-dichlorophenyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: Compounds with slight modifications in their structure, which may exhibit different properties or activities.
Other pyrazolo[1,5-a]pyridine derivatives: Compounds with different substituents on the pyrazolo[1,5-a]pyridine core, which may have varying chemical and biological properties.
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-5-4-10(7-13(12)18)14(8-19)21-16(23)11-9-20-22-6-2-1-3-15(11)22/h4-5,7,9,14H,1-3,6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPQFPDFUDBHCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)NC(C#N)C3=CC(=C(C=C3)Cl)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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